molecular formula C16H17F2NO2S B10967923 N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide

N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide

Cat. No.: B10967923
M. Wt: 325.4 g/mol
InChI Key: UICPALZDIBBBOB-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with N-[1-(2,5-dimethylphenyl)ethyl]amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce halogens or nitro groups into the aromatic ring, while coupling reactions can form biaryl compounds.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: It is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aromatic rings can also participate in π-π stacking interactions, enhancing the binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide is unique due to the presence of both fluorine atoms and the sulfonamide group. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity, while the sulfonamide group provides specific interactions with biological targets. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17F2NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C16H17F2NO2S/c1-10-4-5-11(2)14(8-10)12(3)19-22(20,21)16-9-13(17)6-7-15(16)18/h4-9,12,19H,1-3H3

InChI Key

UICPALZDIBBBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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